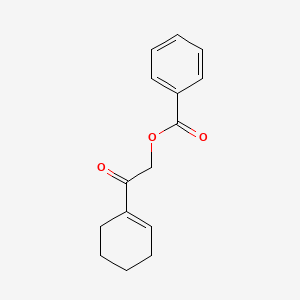
2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate is an organic compound that features a cyclohexene ring, a benzoate ester, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of cyclohex-1-en-1-yl acetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate involves its interaction with various molecular targets. The ester and ketone groups can participate in enzymatic reactions, where they are hydrolyzed or reduced. These interactions can affect biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure.
Benzyl benzoate: An ester with a benzyl group instead of the cyclohexene ring.
Cyclohexyl acetate: An ester with a cyclohexyl group instead of the cyclohexene ring.
Uniqueness
2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate is unique due to the combination of its cyclohexene ring, ketone, and benzoate ester functionalities. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Properties
CAS No. |
61140-56-5 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[2-(cyclohexen-1-yl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H16O3/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h2,5-7,9-10H,1,3-4,8,11H2 |
InChI Key |
NWVLRJPDWSIFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
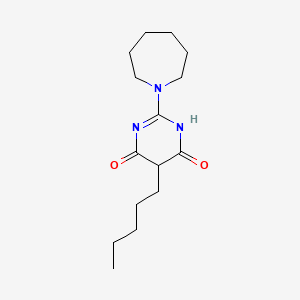
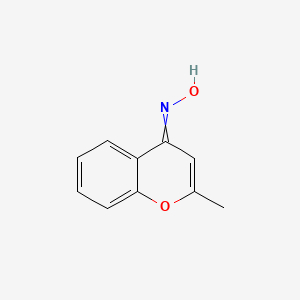

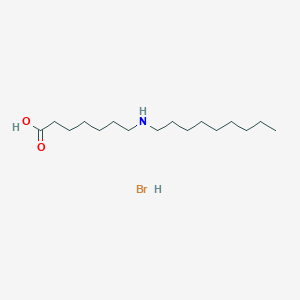
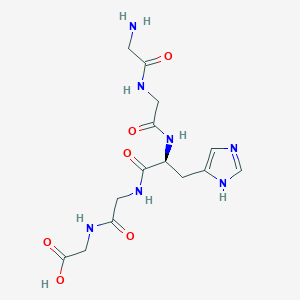
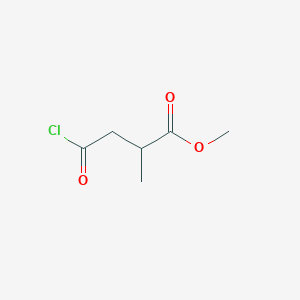
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
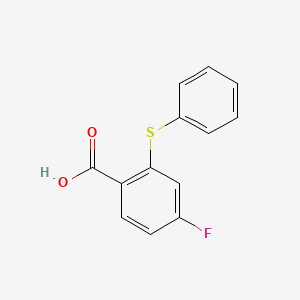
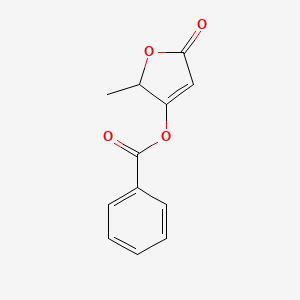
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)


![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
